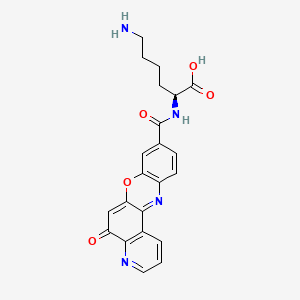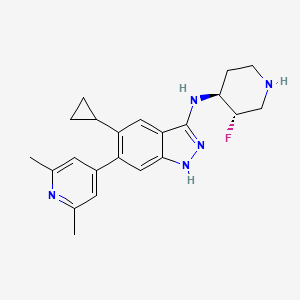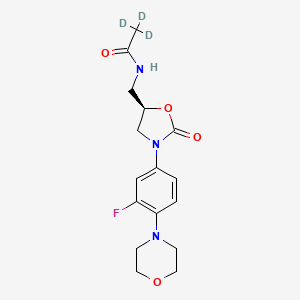
(R)-Linezolid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Linezolid-d3 is a deuterated form of the antibiotic Linezolid, which is used to treat infections caused by Gram-positive bacteria. The deuterium atoms in ®-Linezolid-d3 replace the hydrogen atoms, making it useful in pharmacokinetic studies due to its stability and ability to be distinguished from the non-deuterated form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Linezolid-d3 involves the incorporation of deuterium atoms into the Linezolid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and deuterated reducing agents can be used in the reaction steps.
Industrial Production Methods
Industrial production of ®-Linezolid-d3 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
®-Linezolid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ®-Linezolid-d3 into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ®-Linezolid-d3.
Applications De Recherche Scientifique
®-Linezolid-d3 has various scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Linezolid, as it can be easily distinguished from the non-deuterated form.
Metabolic Studies: It helps in understanding the metabolic pathways and the stability of Linezolid in biological systems.
Drug Development: ®-Linezolid-d3 is used in the development of new antibiotics and in studying the mechanism of action of Linezolid.
Isotope Labeling: It is used as an isotope-labeled compound in various analytical techniques, including mass spectrometry.
Mécanisme D'action
®-Linezolid-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, specifically the 50S subunit, and prevents the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: The non-deuterated form of ®-Linezolid-d3, used as an antibiotic.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Radezolid: A newer oxazolidinone antibiotic with enhanced activity against resistant strains.
Uniqueness
®-Linezolid-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C16H20FN3O4 |
|---|---|
Poids moléculaire |
340.36 g/mol |
Nom IUPAC |
2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3 |
Clé InChI |
TYZROVQLWOKYKF-JJMJVRKHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


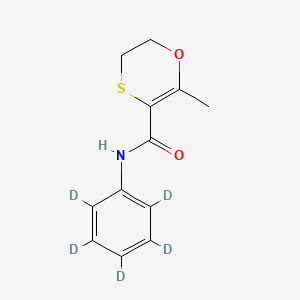
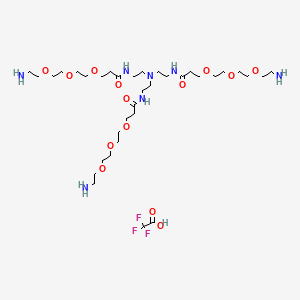
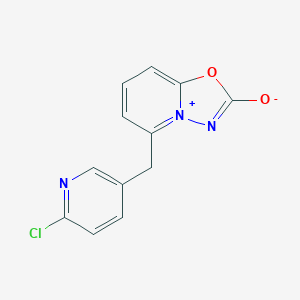
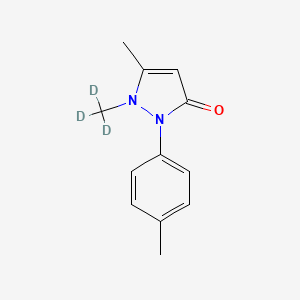
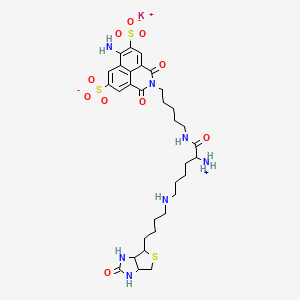
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)

